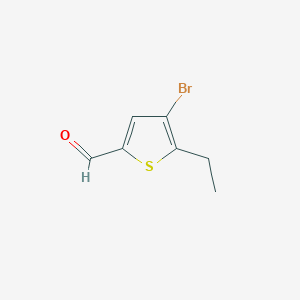

4-Bromo-5-ethylthiophene-2-carbaldehyde

Description

Contextualization of Halogenated and Alkylated Thiophenes in Synthetic Methodologies

The functionalization of the thiophene (B33073) ring through the introduction of halogen and alkyl groups significantly broadens its synthetic utility. Halogenated thiophenes, in particular, are highly valuable intermediates. jcu.edu.au The presence of a halogen atom, such as bromine or chlorine, provides a reactive "handle" on the molecule, enabling a variety of cross-coupling reactions like Suzuki, Stille, and Kumada couplings. jcu.edu.auguidechem.com These reactions are fundamental for forming new carbon-carbon bonds, allowing for the construction of complex derivatives. Electrophilic halogenation is a common method for introducing these atoms onto the thiophene ring. nih.gov

Alkylated thiophenes are also crucial building blocks in the synthesis of numerous materials and compounds. mdpi.com The alkyl chains can influence the molecule's physical properties, such as solubility and morphology, which is particularly important in the design of organic electronic materials. jcu.edu.au The synthesis of halo-substituted alkylthiophenes combines the benefits of both functionalities, creating versatile compounds that can be selectively modified at different positions on the thiophene ring. jcu.edu.au Synthetic strategies often involve sequential steps of alkylation and halogenation, or lithiation followed by reaction with an appropriate electrophile, to achieve the desired substitution pattern. jcu.edu.aumdpi.com

Significance of 4-Bromo-5-ethylthiophene-2-carbaldehyde as a Key Heterocyclic Synthon

Within this chemical landscape, This compound emerges as a particularly significant heterocyclic synthon. This trifunctionalized compound incorporates an aldehyde group, a bromine atom, and an ethyl group on the thiophene core, each offering distinct avenues for chemical transformation. The aldehyde group is highly reactive towards nucleophiles, allowing for the formation of acetals, imines, or participation in Wittig-type reactions to extend the carbon chain. guidechem.comquinoline-thiophene.com The bromine atom at the 4-position can be utilized in various transition metal-catalyzed cross-coupling reactions or nucleophilic substitution reactions. guidechem.comquinoline-thiophene.com The ethyl group, while relatively stable, influences the electronic distribution of the thiophene ring through inductive and hyperconjugation effects, subtly modulating the reactivity of the other functional groups. quinoline-thiophene.com

The strategic placement of these groups makes This compound a valuable intermediate for synthesizing more complex molecules. It serves as a foundational building block for creating novel pharmaceuticals, with potential applications in developing specific drugs for diseases like cancer. quinoline-thiophene.com Furthermore, its structure is well-suited for the preparation of advanced functional materials, such as organic optoelectronic materials for use in OLEDs, where it can contribute to improving luminous efficiency and stability. quinoline-thiophene.com The synthesis of this compound can be achieved through a multi-step process, typically involving the ethylation of a suitable thiophene derivative, followed by bromination and subsequent formylation at the 2-position, often via the Vilsmeier-Haack reaction. quinoline-thiophene.com

Compound Properties

| Property | Data |

| Chemical Formula | C₇H₇BrOS |

| Molar Mass | 219.1 g/mol chemicalbook.com |

| CAS Number | 36880-34-9 chemicalbook.com |

| Appearance | White to brown liquid chemicalbook.com |

| Predicted Boiling Point | 279.7 ± 40.0 °C chemicalbook.com |

| Predicted Density | 1.569 ± 0.06 g/cm³ chemicalbook.com |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane (B109758) and chloroform (B151607). quinoline-thiophene.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWLZUAFDWILCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427392 | |

| Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36880-34-9 | |

| Record name | 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36880-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Ethylthiophene 2 Carbaldehyde

Reactivity at the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 4-Bromo-5-ethylthiophene-2-carbaldehyde, characterized by its electrophilic carbonyl carbon. quinoline-thiophene.com This electrophilicity drives a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is sp2 hybridized and trigonal planar, allowing nucleophiles to attack from either face. libretexts.org This reaction changes the carbon's hybridization to sp3, resulting in a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org

A fundamental class of reactions for aldehydes is the addition of organometallic reagents, such as Grignard or organolithium reagents. These reactions are powerful methods for forming new carbon-carbon bonds. The addition of such strong nucleophiles is typically irreversible due to the high basicity of the carbanion, which makes the resulting alkoxide a much weaker base and thus a poor leaving group. masterorganicchemistry.com For instance, the reaction with an organolithium reagent would proceed to form a secondary alcohol, extending the carbon skeleton of the original molecule.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

Condensation Reactions Leading to Imines (Schiff Bases) and Hydrazones

The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions proceed via a nucleophilic addition-elimination mechanism. researchgate.net The initial nucleophilic attack by the nitrogen atom on the carbonyl carbon forms an unstable tetrahedral intermediate, which then eliminates a molecule of water to form the C=N double bond. thebrpi.org

These reactions are often catalyzed by a small amount of acid and may require heating to drive the reaction to completion by removing the water byproduct. researchgate.netresearchgate.net The formation of imines and hydrazones is a reversible process, and the resulting products can be hydrolyzed back to the original aldehyde and amine/hydrazine (B178648) under aqueous acidic conditions. nih.gov

Selective Reduction to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, (4-bromo-5-ethylthiophen-2-yl)methanol, without affecting the thiophene (B33073) ring or the bromine substituent. This transformation is commonly achieved using mild reducing agents like sodium borohydride (NaBH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its greater functional group tolerance and ease of handling.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 4-bromo-5-ethylthiophene-2-carboxylic acid. oakwoodchemical.comchemicalbook.com This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. A common method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, such as monobasic sodium phosphate (B84403) (NaH₂PO₄), and a chlorine scavenger like 2-methyl-2-butene. This method is highly effective for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. Other reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can also accomplish this oxidation, although they are less mild and may not be compatible with the thiophene ring.

Reactivity of the Thiophene Ring and Bromine Substituent

The bromine atom attached to the thiophene ring provides a crucial handle for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from organohalides. fiveable.me The bromine atom at the 4-position of this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used cross-coupling method that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. researchgate.net In the context of this compound, it can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Na₂CO₃). mdpi.comresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it possible to synthesize complex biaryl and vinyl-substituted thiophenes while preserving the aldehyde functionality. nih.govnih.gov Studies on the related compound 4-bromothiophene-2-carbaldehyde have shown successful coupling with various arylboronic acids, yielding the corresponding 4-arylthiophene-2-carbaldehydes in good to excellent yields. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net Applying this to this compound would allow for the introduction of an alkynyl substituent at the 4-position of the thiophene ring. This methodology is invaluable for synthesizing conjugated enyne systems and materials with interesting electronic and optical properties. nih.gov

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Vinyl-5-ethylthiophene-2-carbaldehyde |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-5-ethylthiophene-2-carbaldehyde |

| Stille | Organostannane | Pd catalyst | 4-Aryl/Vinyl-5-ethylthiophene-2-carbaldehyde |

| Heck | Alkene | Pd catalyst, Base | 4-Vinyl-5-ethylthiophene-2-carbaldehyde |

These reactions underscore the synthetic utility of this compound as a building block, enabling the construction of a wide array of more complex, functionalized thiophene derivatives.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position. The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (K₃PO₄), to couple the thiophene derivative with an organoboron compound, such as an arylboronic acid or ester. mdpi.com

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse library of 4-arylthiophene-2-carbaldehydes. mdpi.com The reaction conditions can be optimized by screening various solvents and bases to achieve high yields. mdpi.com This method is highly valued for its tolerance of a wide range of functional groups on both coupling partners. The general efficiency of the catalytic process often allows for the use of only a slight excess of the boronic acid, which simplifies product purification. researchgate.net The synthesis of di- and tri-ortho-substituted biaryls can be achieved in short reaction times, even at room temperature. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid/Ester | Product | Yield |

| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-5-ethylthiophene-2-carbaldehyde | Good |

| 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-5-ethylthiophene-2-carbaldehyde | Excellent |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-ethylthiophene-2-carbaldehyde | Moderate |

| Phenylboronic acid | 4-Phenyl-5-ethylthiophene-2-carbaldehyde | Good |

This interactive table is based on representative yields for Suzuki coupling reactions of similar bromothiophene carbaldehydes. mdpi.com

Stille Coupling and Other Metal-Mediated C-C Bond Formations

The Stille coupling reaction provides another effective route for C-C bond formation, pairing the bromo-thiophene substrate with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups, as organostannanes are stable to air and moisture. wikipedia.org The catalytic cycle of the Stille reaction is well-understood and involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The general procedure involves reacting the aryl halide with the organostannane in a solvent like toluene, using a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like P(o-tol)₃. rsc.org

Beyond the Stille coupling, other metal-mediated reactions can be employed. Direct C-H arylation, for instance, has emerged as a powerful alternative. This method avoids the pre-functionalization required for both Suzuki and Stille couplings by directly coupling the C-H bond of a reaction partner with the C-Br bond of the thiophene substrate. jcu.edu.au For example, palladium-catalyzed direct coupling of 2-(2-bromoaryl)thiophenes with heteroarenes can lead to β-heteroarylated 2-arylthiophene derivatives through a process involving a palladium 1,4-migration. rsc.org These newer methods offer increased atom economy and can provide access to novel structures.

Nucleophilic Aromatic Substitution Pathways

The thiophene ring in this compound, activated by the electron-withdrawing aldehyde group, is susceptible to nucleophilic aromatic substitution (SₙAr). In these reactions, the bromine atom can act as a leaving group, being replaced by a nucleophile. quinoline-thiophene.com This pathway is crucial for introducing heteroatoms like nitrogen, oxygen, or sulfur onto the thiophene core.

The SₙAr mechanism on thiophene rings is generally assumed to proceed through a stepwise addition-elimination pathway. nih.gov This involves the initial formation of a negatively charged σ-complex, often referred to as a Meisenheimer adduct, which is the rate-limiting step. nih.gov This intermediate is stabilized by the electron-withdrawing groups on the ring. The subsequent step involves the elimination of the leaving group (bromide) to restore the aromaticity of the ring. nih.gov

Computational studies on related thiophene systems have provided detailed insight into the reaction mechanism. nih.govresearchgate.net The process begins with the nucleophilic addition to the carbon bearing the leaving group, forming a zwitterionic intermediate. nih.gov This is followed by a proton transfer and the elimination of the leaving group. nih.gov Recent research has also suggested that many SₙAr reactions, long assumed to be stepwise, may exist on a mechanistic continuum and can be concerted, depending on the substrate and nucleophile. rsc.org

Electrophilic Aromatic Substitution Dynamics

While the C4 position is functionalized with bromine, the remaining C3 position on the thiophene ring is potentially available for electrophilic aromatic substitution (EAS). The dynamics of such a reaction are governed by the directing effects of the substituents already present on the ring: the 5-ethyl group, the 4-bromo atom, and the 2-carbaldehyde group.

The aldehyde group is a deactivating, meta-directing group. The ethyl group is an activating, ortho/para-directing group. Halogens like bromine are deactivating yet ortho/para-directing. In this specific substitution pattern, the interplay of these effects is complex. The aldehyde at C2 strongly deactivates the ring, particularly at the C3 (ortho) and C5 (para) positions. The ethyl group at C5 activates the ring, primarily at the C4 position (which is already substituted). The bromine at C4 directs to the C3 and C5 positions.

Given that the aldehyde is a strong deactivating group, any further electrophilic substitution on this ring would likely require harsh conditions. The most probable site for substitution would be the C3 position, as it is ortho to the activating ethyl group and meta to the deactivating aldehyde group. An example of an electrophilic substitution used in the synthesis of the parent compound itself is the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 2-position of 4-bromo-5-ethyl-thiophene. quinoline-thiophene.com

Reaction Mechanism Elucidation through Kinetic and Thermodynamic Studies

Understanding the underlying mechanisms of the reactions involving this compound requires detailed kinetic and thermodynamic investigations. Such studies illuminate reaction pathways and the influence of electronic and steric factors on reactivity.

Detailed Reaction Pathways for Key Transformations

As previously mentioned, the pathways for SₙAr and palladium-catalyzed cross-coupling reactions have been extensively studied.

SₙAr Mechanism: Theoretical studies on model thiophene systems reveal a stepwise pathway. The first step, the nucleophilic addition, leads to a zwitterionic intermediate and is typically the rate-limiting step, involving a highly dipolar transition state. nih.gov The activation free energy for this nucleophilic addition is significantly influenced by the substituents on the thiophene ring. nih.gov For instance, the absence of a stabilizing group at the C3 position can lead to a significantly higher activation energy barrier. nih.gov

Stille Coupling Catalytic Cycle: The mechanism proceeds via a well-established catalytic cycle. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the thiophene, forming a Pd(II) complex.

Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Influence of Substituent Effects on Reaction Rates and Selectivity

Substituents play a critical role in modulating the reaction rates and selectivity of transformations on the thiophene ring. The electronic properties of the ethyl, bromo, and carbaldehyde groups on the target molecule are key to its reactivity.

In SₙAr reactions, the electron-withdrawing aldehyde group is crucial for activating the ring towards nucleophilic attack and stabilizing the negative charge in the Meisenheimer intermediate. The rate of reaction is highly sensitive to the electronic nature of other substituents. Kinetic studies on related bromo-nitro-thiophenes have shown that the transmission of substituent effects through the thiophene ring can be quantified. rsc.org For example, the Hammett equation has been used to correlate reaction rates with substituent constants (σ), demonstrating that electron-withdrawing groups generally accelerate the reaction, resulting in a positive ρ (rho) value. rsc.orgresearchgate.net

In cross-coupling reactions, substituent effects can influence the rate of oxidative addition. Electron-withdrawing groups on the thiophene ring can make the C-Br bond more susceptible to cleavage by the palladium catalyst, potentially increasing the reaction rate. Conversely, bulky groups near the reaction site can sterically hinder the approach of the catalyst, slowing the reaction. The lower steric hindrance between adjacent substituents in five-membered rings like thiophene, compared to six-membered rings like benzene, can allow ortho-substituents to exert their polar effects more effectively. rsc.org

Computational and Theoretical Investigations of 4 Bromo 5 Ethylthiophene 2 Carbaldehyde and Its Derivatives

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to characterizing the molecular properties of thiophene (B33073) derivatives from a theoretical standpoint. These methods model the electronic structure of a molecule to predict its geometry, stability, and various spectroscopic and electronic properties. chemijournal.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict the optimized molecular geometry, including bond lengths and angles, of thiophene derivatives. researchgate.nettandfonline.com For a molecule like 4-bromo-5-ethylthiophene-2-carbaldehyde, DFT calculations, often using a basis set like 6-311++G(d,p), can determine the most stable conformation by minimizing the molecule's energy. nih.govscispace.com

These studies reveal how substituents—such as the bromo, ethyl, and carbaldehyde groups—influence the planarity and electronic distribution of the thiophene ring. aip.orgresearchgate.net The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography for validation. tandfonline.com The electronic structure analysis provides a detailed picture of the electron density distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govmaterialsciencejournal.org

Table 1: Representative Predicted Geometrical Parameters for Substituted Thiophenes using DFT

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=C (thiophene ring) | 1.35 - 1.44 | - |

| C-S (thiophene ring) | 1.70 - 1.75 | - |

| C-Br | 1.85 - 1.90 | - |

| C-C (ring-ethyl) | 1.50 - 1.54 | - |

| C=O (carbaldehyde) | 1.20 - 1.23 | - |

| C-S-C (thiophene ring) | - | 91 - 93 |

| C-C-S (thiophene ring) | - | 111 - 113 |

| C-C=O (carbaldehyde) | - | 123 - 125 |

Note: These are typical value ranges derived from computational studies on various substituted thiophenes and serve as illustrative examples.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. materialsciencejournal.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. aip.orgchemijournal.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For thiophene derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attacks. In this compound, the HOMO is typically distributed over the thiophene ring, while the LUMO is often localized on the electron-withdrawing carbaldehyde group. tandfonline.comscispace.com

Table 2: Illustrative Frontier Orbital Energies for a Thiophene Derivative

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -5.5 | Electron-donating ability |

| LUMO | -2.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Indicator of chemical reactivity and stability |

Note: These values are representative examples based on DFT calculations for similar brominated and formyl-substituted thiophenes.

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. nih.govresearchgate.net This tool is highly effective for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. nih.gov

In an MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. nih.gov For this compound, the MESP would likely show a significant negative potential around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. tandfonline.comnih.gov The hydrogen atom of the aldehyde group and areas near the bromine atom might exhibit positive potential, indicating their susceptibility to nucleophilic interaction.

Reactivity Descriptors from Computational Chemistry

Beyond FMO analysis, computational chemistry can calculate a range of global reactivity descriptors that quantify a molecule's response to chemical reactions. These descriptors are derived from the conceptual framework of DFT and provide a quantitative basis for predicting chemical behavior. nih.gov

Ionization Energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule, while Electron Affinity (EA) is the energy released when an electron is added. ucf.edu Within the framework of DFT and according to Koopmans' theorem, these properties can be approximated from the energies of the frontier molecular orbitals:

Ionization Energy (IE) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

A lower ionization energy indicates that a molecule is more easily oxidized, while a higher electron affinity suggests a greater tendency to be reduced. researchgate.net These parameters are crucial for understanding the redox properties of this compound and its potential use in electronic materials or as a participant in electron transfer reactions. nih.gov

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution or charge transfer. researchgate.net A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.netresearchgate.net

These descriptors can be calculated from the ionization energy and electron affinity, or directly from the HOMO and LUMO energies: nih.gov

Chemical Hardness (η) = (IE - EA) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

The analysis of chemical hardness and softness for this compound provides a quantitative measure of its stability and reactivity, complementing the qualitative insights gained from FMO and MESP analyses. researchgate.net This information is valuable for predicting how the molecule will behave in different chemical environments and reaction conditions.

Table 3: Calculated Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Typical Value Range (eV) | Interpretation |

|---|---|---|---|

| Ionization Energy (IE) | -EHOMO | 5.5 - 6.5 | Ease of electron removal (oxidation) |

| Electron Affinity (EA) | -ELUMO | 1.5 - 2.5 | Ease of electron acceptance (reduction) |

| Chemical Hardness (η) | (IE - EA) / 2 | 1.5 - 2.5 | Resistance to charge transfer; indicates stability |

| Chemical Softness (S) | 1 / η | 0.4 - 0.67 | Propensity for charge transfer; indicates reactivity |

Note: These values are derived from the representative HOMO/LUMO energies in Table 2 and serve as examples.

Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors, derived from DFT calculations, are essential for predicting the chemical behavior of a molecule. These indices help to quantify a molecule's tendency to act as a nucleophile (electron donor) or an electrophile (electron acceptor). Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

The chemical potential indicates the tendency of electrons to escape from a system, with higher values suggesting greater nucleophilicity. Chemical hardness represents the resistance to change in electron distribution; softer molecules are generally more reactive. The electrophilicity index, ω, provides a measure of the energy stabilization when a molecule acquires additional electronic charge, thus quantifying its electrophilic character.

Table 1: Representative Global Reactivity Descriptors Calculated for a Substituted Thiophene Derivative This table presents illustrative data from a related thiophene compound to demonstrate the typical values obtained from DFT calculations.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.15 |

| Energy Gap | ΔE | 4.10 |

| Chemical Potential | μ | -4.20 |

| Chemical Hardness | η | 2.05 |

| Global Electrophilicity Index | ω | 4.30 |

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical calculations, primarily using the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for structure verification and interpretation of experimental spectra.

For this compound, the chemical shifts are dictated by the electronic environment of each nucleus.

¹H NMR: The aldehyde proton (-CHO) is expected to be the most deshielded, appearing significantly downfield (typically δ 9.5-10.5 ppm) due to the strong electron-withdrawing nature of the oxygen atom. The single proton on the thiophene ring would appear in the aromatic region, with its exact shift influenced by the adjacent bromo and aldehyde groups. The ethyl group protons would show characteristic quartet and triplet signals in the aliphatic region.

¹³C NMR: The carbonyl carbon of the aldehyde group would be the most downfield signal (typically δ 180-190 ppm). The carbons of the thiophene ring would have distinct shifts based on their substitution pattern; the carbon bonded to the bromine atom would be shielded due to the heavy atom effect, while the carbon attached to the aldehyde would be deshielded.

Computational studies on similar arylthiophene-2-carbaldehydes have shown excellent correlation between calculated and experimental NMR data. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Thiophene Aldehyde This table contains representative theoretical data for an analogous compound to illustrate expected chemical shift values (relative to TMS).

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde-H | 9.94 | Aldehyde-C | 184.5 |

| Thiophene-H3 | 8.01 | Thiophene-C2 | 145.2 |

| Thiophene-H5 | 7.80 | Thiophene-C3 | 135.8 |

| Ethyl-CH₂ | 2.85 | Thiophene-C4 | 120.1 |

| Ethyl-CH₃ | 1.35 | Thiophene-C5 | 148.9 |

| Ethyl-CH₂ | 24.7 | ||

| Ethyl-CH₃ | 15.3 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For conjugated molecules like this compound, the most significant absorptions in the UV-Vis region typically correspond to π → π* transitions.

The HOMO and LUMO are the key orbitals involved in the primary electronic transition. The HOMO is expected to be distributed across the thiophene ring and the ethyl group, while the LUMO is likely localized over the conjugated system extending to the electron-withdrawing aldehyde group. The energy difference between these orbitals (the HOMO-LUMO gap) largely determines the wavelength of maximum absorption (λmax). The presence of the conjugated thiophene ring and the aldehyde group is expected to result in a λmax in the UV region. Substituents like bromo and ethyl groups can modulate this absorption, often causing a bathochromic (red) shift to longer wavelengths. researchgate.netnih.gov

Table 3: Representative TD-DFT Calculated UV-Vis Spectral Data for a Substituted Thiophene Illustrative data for a similar thiophene derivative.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

| 315 | 0.75 | HOMO → LUMO (95%) | π → π |

| 260 | 0.21 | HOMO-1 → LUMO (88%) | π → π |

Computational vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman spectra, which arise from the different vibrational modes of a molecule. DFT calculations can produce a full harmonic vibrational spectrum, which is invaluable for assigning experimental bands to specific molecular motions. scispace.com

For this compound, several characteristic vibrational frequencies are expected:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, corresponding to the stretching of the aldehyde carbonyl group.

C-H Stretch: Aromatic C-H stretching from the thiophene ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the ethyl group (around 2850-2960 cm⁻¹).

C=C Stretch: Thiophene ring stretching vibrations, usually appearing in the 1400-1550 cm⁻¹ region.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene ring, typically found in the 600-800 cm⁻¹ range.

C-Br Stretch: A low-frequency vibration, expected in the 500-650 cm⁻¹ region.

Theoretical calculations on similar thiophene molecules have successfully reproduced experimental IR and Raman spectra, allowing for precise assignment of these vibrational modes. jchps.com

Table 4: Selected Calculated Vibrational Frequencies for a Substituted Bromo-Thiophene Derivative This table presents representative theoretical frequencies and their assignments for an analogous compound.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3085 | Aromatic C-H stretch | Stretching |

| 2955 | Aliphatic C-H stretch | Asymmetric Stretching |

| 1695 | Aldehyde C=O stretch | Stretching |

| 1520 | Thiophene ring C=C stretch | Stretching |

| 1210 | C-H bend | In-plane bending |

| 715 | C-S stretch | Stretching |

| 620 | C-Br stretch | Stretching |

Exploration of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics are often candidates for non-linear optical (NLO) materials. nih.gov These materials have applications in optoelectronics and photonics. Key NLO properties that can be calculated computationally include the average linear polarizability (⟨α⟩) and the first hyperpolarizability (β₀), which quantifies the second-order NLO response.

The structure of this compound, featuring a π-conjugated thiophene ring (donor/linker) and an electron-withdrawing aldehyde group (acceptor), suggests potential for NLO activity. The ethyl group acts as a weak donor, enhancing the electronic asymmetry. DFT calculations can effectively predict these properties. Studies on other donor-π-acceptor thiophene derivatives have shown that they can possess large hyperpolarizability values, making them promising for NLO applications. researchgate.netacs.org The magnitude of the NLO response is highly sensitive to the nature and position of the donor and acceptor groups.

Table 5: Representative Calculated NLO Properties for a Thiophene-Based Donor-Acceptor Molecule Illustrative data for a related compound, calculated using DFT methods.

| Parameter | Symbol | Calculated Value (esu) |

| Dipole Moment | μ | 5.8 Debye |

| Average Polarizability | ⟨α⟩ | 2.5 x 10⁻²³ |

| First Hyperpolarizability | β₀ | 9.2 x 10⁻³⁰ |

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR analysis would identify all unique proton environments in the molecule. For 4-Bromo-5-ethylthiophene-2-carbaldehyde, this would involve determining the chemical shifts (δ), multiplicity (e.g., singlet, triplet, quartet), and coupling constants (J) for the aldehyde proton, the single aromatic proton on the thiophene (B33073) ring, and the methylene (B1212753) and methyl protons of the ethyl group. This data would confirm the connectivity of these groups.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

A ¹³C NMR spectrum would reveal the number of distinct carbon environments and their electronic nature. Expected signals would correspond to the carbonyl carbon of the aldehyde, the four carbons of the thiophene ring (two of which are quaternary), and the two carbons of the ethyl group. The chemical shifts would provide crucial information about the carbon framework.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connection between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing key data to piece together the entire molecular puzzle, such as the connection of the ethyl group and the aldehyde group to specific positions on the thiophene ring.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion. This precise measurement allows for the calculation of the elemental formula (C₇H₇BrOS), confirming that the synthesized compound has the correct atomic composition. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum provides corroborating evidence for the proposed structure. The molecule would break apart in a predictable manner upon ionization. Observing fragments corresponding to the loss of the bromine atom, the ethyl group, or the aldehyde group would further support the structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For "this compound," these methods are instrumental in confirming the presence of the aldehyde, ethyl, and substituted thiophene moieties.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the range of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aldehyde group are also anticipated, usually as a pair of bands around 2850 and 2750 cm⁻¹.

The ethyl group would be identified by its characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The thiophene ring itself will produce a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, is generally weaker and can be found in the 600-800 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations and the C-S bond vibrations are typically strong and well-defined, aiding in the structural confirmation.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Weak-Medium) |

| Aldehyde | C-H Stretch | 2850 & 2750 (Medium) | 2850 & 2750 (Medium) |

| Ethyl | C-H Stretch | 2850 - 2960 (Medium-Strong) | 2850 - 2960 (Strong) |

| Ethyl | C-H Bend | 1465 & 1375 (Medium) | 1465 & 1375 (Medium) |

| Thiophene Ring | C-H Stretch | > 3000 (Medium) | > 3000 (Strong) |

| Thiophene Ring | C=C Stretch | 1400 - 1600 (Medium-Strong) | 1400 - 1600 (Strong) |

| Thiophene Ring | C-S Stretch | 600 - 800 (Weak-Medium) | 600 - 800 (Strong) |

| Bromo Substituent | C-Br Stretch | 500 - 600 (Medium-Strong) | 500 - 600 (Medium) |

Note: The predicted frequencies are based on typical ranges for these functional groups and may vary slightly in the actual compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromophore in "this compound" consists of the thiophene ring conjugated with the aldehyde group. This extended π-system is expected to give rise to characteristic absorption bands in the UV region.

The primary electronic transitions of interest are the π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. For conjugated systems like this, these absorptions are shifted to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. The n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is of lower energy and results in a weaker absorption band at a longer wavelength.

The presence of the bromine and ethyl substituents on the thiophene ring will also influence the absorption spectrum. The bromine atom, with its lone pairs of electrons, can participate in the conjugation (auxochromic effect), which may lead to a further red shift of the absorption maxima. The ethyl group, being an alkyl group, has a minor, typically hyperchromic (intensity increasing), effect.

It is anticipated that "this compound" will exhibit a strong absorption band in the 250-300 nm range, corresponding to the π → π* transition of the conjugated system. A weaker n → π* transition may be observed as a shoulder or a separate band at a longer wavelength, likely above 300 nm. The exact position and intensity of these bands are sensitive to the solvent used, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Notes |

| π → π | 250 - 300 nm | High | Strong absorption due to the conjugated thiophene-aldehyde system. |

| n → π | > 300 nm | Low | Weaker absorption, may appear as a shoulder on the π → π* band. |

X-ray Crystallography for Solid-State Structure and Conformation

A single crystal X-ray diffraction study of "this compound" would yield a wealth of structural data. It would confirm the planarity of the thiophene ring and provide precise measurements of the C-C, C-S, C-Br, C=O, and C-H bond lengths and angles. These experimental values can be compared with theoretical calculations to understand the electronic effects of the substituents on the ring's geometry.

For instance, the C2-C3 and C4-C5 bond lengths within the thiophene ring are expected to have more double-bond character than the C3-C4 bond, a common feature in thiophenes. The presence of the electron-withdrawing aldehyde group at the C2 position and the bromine atom at the C4 position would likely influence the bond lengths and angles within the ring due to their electronic effects. The conformation of the ethyl group relative to the plane of the thiophene ring would also be determined, revealing any steric interactions.

Table 3: Predicted Key Bond Parameters for this compound from X-ray Crystallography

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C=O | ~ 1.21 | C(2)-C(aldehyde)-O | ~ 124 |

| C(2)-C(aldehyde) | ~ 1.47 | C(3)-C(2)-C(aldehyde) | ~ 125 |

| C(4)-Br | ~ 1.87 | C(5)-C(4)-Br | ~ 123 |

| C(5)-C(ethyl) | ~ 1.51 | C(4)-C(5)-C(ethyl) | ~ 128 |

| C-S (average) | ~ 1.72 | C(2)-S-C(5) | ~ 92 |

Note: These are predicted values based on typical bond lengths and angles in similar structures and may differ in the actual crystal structure.

In the solid state, molecules of "this compound" will pack in a specific arrangement dictated by intermolecular forces. X-ray crystallography is essential for elucidating these interactions. While the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds between the aldehyde oxygen of one molecule and the ring or ethyl C-H groups of a neighboring molecule are possible.

Given the planar aromatic thiophene ring, π-π stacking interactions are also likely to play a significant role in the crystal packing. In these interactions, the electron-rich π systems of adjacent thiophene rings align, contributing to the stability of the crystal lattice. The presence of the bulky bromine and ethyl groups will influence the nature and geometry of this stacking.

Furthermore, halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, could also be present. A Br···O or Br···S interaction between neighboring molecules could be a key feature of the crystal packing. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. A study on a related compound, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, revealed C-H···N interactions and a herringbone packing motif, suggesting that similar weak intermolecular forces and packing arrangements could be expected for "this compound". researchgate.net

Applications of 4 Bromo 5 Ethylthiophene 2 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups on the thiophene (B33073) core of 4-Bromo-5-ethylthiophene-2-carbaldehyde provides synthetic chemists with a powerful tool for constructing intricate molecular architectures. The aldehyde group acts as a versatile handle for chain extension and cyclization, while the bromine atom is an ideal site for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

The presence of both an aldehyde and a bromo substituent allows for selective and sequential reactions to build highly decorated thiophene rings. The aldehyde group readily participates in classic carbonyl chemistry, such as Wittig reactions, Knoevenagel condensations, and reductive aminations, to introduce new carbon-carbon or carbon-nitrogen bonds at the 2-position.

Simultaneously, the bromine atom at the 4-position is a key site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is widely employed to form carbon-carbon bonds by coupling the thiophene ring with various aryl or vinyl boronic acids/esters. nih.gov This methodology is a cornerstone in the synthesis of aryl-substituted thiophenes, which are prevalent motifs in medicinal chemistry and materials science. nih.gov The combination of these reactions allows for a modular approach to synthesizing a vast library of polysubstituted thiophenes from a single starting material.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | C-Br bond | Ar-B(OH)₂, Pd catalyst, Base | Aryl group at 4-position |

| Wittig Reaction | Aldehyde (C=O) | Ph₃P=CHR, Solvent | Alkene at 2-position |

| Knoevenagel Condensation | Aldehyde (C=O) | Active methylene (B1212753) compound, Base | α,β-Unsaturated system at 2-position |

| Reductive Amination | Aldehyde (C=O) | R₂NH, Reducing agent (e.g., NaBH₃CN) | Amine at 2-position |

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, where another ring is annulated onto the thiophene core. These fused systems, such as thieno[3,2-b]pyridines or thieno[3,4-c]pyrazoles, are of significant interest due to their unique electronic properties and biological activities.

Synthetic strategies often involve a multi-step, one-pot sequence. For instance, the aldehyde can first react with a binucleophilic reagent (e.g., a compound containing an amine and an active methylene group). This is followed by an intramolecular cyclization, where a newly formed nucleophile on the side chain attacks the carbon atom bearing the bromine, displacing it and closing the new ring. This approach provides a convergent and efficient route to complex polycyclic aromatic systems that would be difficult to access otherwise.

Table 2: Examples of Fused Heterocyclic Cores Accessible from Thiophene-2-carbaldehydes

| Fused System | General Synthetic Approach | Potential Application Area |

| Thieno[3,2-b]pyridine | Condensation with an amino-acrylate equivalent followed by intramolecular cyclization. | Organic Electronics, Medicinal Chemistry |

| Thieno[2,3-c]pyrazole | Reaction with hydrazine (B178648) followed by cyclization and aromatization. | Agrochemicals, Pharmaceuticals |

| Thieno[3,2-d]pyrimidine | Reaction with urea (B33335) or thiourea (B124793) derivatives in a multi-step condensation/cyclization sequence. | Kinase Inhibitors, Bioactive Molecules |

Building Block for Functional Organic Materials

Thiophene-based molecules are fundamental components in the field of materials science, particularly for organic electronics, due to their chemical stability and excellent charge-transport properties. This compound serves as a crucial monomer or precursor for a variety of functional materials designed for electronic and optical applications.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the active materials in many organic electronic devices. Thiophene and its derivatives are among the most common building blocks for these polymers. This compound can be transformed into a monomer suitable for polymerization through reactions like Stille or Suzuki polycondensation.

For example, the aldehyde can be protected or converted, and the bromine atom can be coupled with an organotin or boronic ester derivative of another aromatic unit in a repeating fashion. The resulting polymers often exhibit a donor-acceptor (D-A) architecture, which is beneficial for tuning the material's band gap and improving performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ethyl group enhances the solubility of the final polymer, which is critical for solution-based processing and device fabrication.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that relies on a molecular sensitizer (B1316253) (a dye) to absorb light. nih.gov Thiophene derivatives are frequently incorporated into the structure of these dyes due to their ability to facilitate electron transport and absorb light in the visible spectrum. nih.gov

This compound is an ideal precursor for constructing the π-conjugated bridge in donor-π-acceptor (D-π-A) dyes. The aldehyde group can be used to build out the conjugated system via reactions like Knoevenagel condensation with an acceptor unit (like cyanoacrylic acid, which also serves to anchor the dye to the TiO₂ electrode). The bromo-position can be functionalized, for instance, by coupling it to a donor group (like a triarylamine). The ethyl group helps to suppress dye aggregation on the semiconductor surface, which can improve device efficiency and stability.

Table 3: Performance of DSSCs with Thiophene-Based Dyes

| Dye Structure Feature | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| Thiophene-bridge dye with TPA donor | 15.50 | 0.73 | 0.75 | 8.40 |

| Fused-thiophene dye with TPA donor | 12.01 | 0.95 | 0.54 | 6.20 |

| Benzo-fused thiophene dye | 11.04 | 0.87 | 0.57 | 5.41 |

| Note: Data represents typical performance metrics for DSSCs employing dyes with structural similarities to derivatives of this compound and are for illustrative purposes. |

Photochromic materials are compounds that can reversibly change their color and absorption properties upon exposure to light. Dithienylethenes are a prominent class of photochromic compounds known for their high thermal stability and fatigue resistance. These molecules consist of two thiophene rings linked by a central ethene bridge.

This compound is a valuable precursor for synthesizing the thiophene units of dithienylethenes. The aldehyde group is crucial for constructing the central photoswitchable core. For example, it can undergo reductive coupling (McMurry reaction) with another molecule of itself or a different ketone/aldehyde to form the central double bond. The ethyl and bromo substituents on the thiophene ring are used to fine-tune the photochromic properties, such as the absorption wavelengths of the two states, the quantum yield of the photoreaction, and the molecule's solubility. rsc.orgresearchgate.net

Table 4: General Structure of Dithienylethene Photochromes

| Component | Role in Photochromism | Modification via Precursor |

| Thiophene Rings | Aromatic units that undergo electrocyclization. | The core structure is provided by the precursor. |

| Ethene Bridge | The central C=C bond that is part of the photoswitchable ring system. | Formed from the aldehyde group of the precursor. |

| Substituents (R¹, R²) | Tune solubility, thermal stability, and absorption spectra (color). | The ethyl group and modifiable bromo-position from the precursor allow for tuning. |

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The unique structural features of this compound make it a valuable intermediate in the synthesis of certain agrochemicals and high-value-added specialty chemicals. Thiophene-containing compounds are known to exhibit a range of biological activities, making them attractive scaffolds for the development of new fungicides, herbicides, and insecticides.

Role in Agrochemical Synthesis:

While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the synthesis of analogous structures highlights its potential. For instance, the synthesis of novel guanylhydrazones with antifungal properties has been achieved starting from the related compound 5-bromo-2-thiophenecarbaldehyde. This process involves a condensation reaction between the aldehyde group and aminoguanidine. The resulting compounds have shown activity against various fungal species, including Fusarium oxysporum. Given its structural similarity, this compound could foreseeably be used in similar synthetic routes to produce novel fungicidal agents. The ethyl group at the 5-position could modulate the lipophilicity and, consequently, the biological activity and selectivity of the final product.

Applications in Specialty Chemicals:

In the realm of specialty chemicals, this compound serves as a precursor for molecules with unique properties, such as dyes and fragrances. quinoline-thiophene.com The thiophene ring system can be part of a larger chromophore in dye molecules, and the substituents on the ring can be used to tune the color and other properties of the dye. Similarly, in the fragrance industry, complex organic molecules are often built from smaller, functionalized intermediates. The distinct structure of this compound could contribute to the synthesis of novel aroma compounds. quinoline-thiophene.com

The general synthetic utility is summarized in the table below, based on reactions of analogous thiophene aldehydes.

| Reaction Type | Reagent/Catalyst | Potential Product Class | Application Area |

| Condensation | Aminoguanidine | Guanylhydrazones | Agrochemicals (Antifungal) |

| Suzuki Coupling | Arylboronic Acids / Pd Catalyst | Aryl-substituted thiophenes | Specialty Chemicals, Dyes |

| Wittig Reaction | Phosphonium Ylides | Alkenyl-thiophenes | Organic Materials |

Strategic Use in Medicinal Chemistry Research as Synthetic Intermediates

The application of this compound as a synthetic intermediate is particularly prominent in medicinal chemistry research. quinoline-thiophene.com The thiophene nucleus is considered a "privileged" structure, meaning it is a common scaffold in a wide range of biologically active compounds and approved drugs. nih.gov This compound provides a robust starting point for creating diverse libraries of molecules for drug discovery programs, especially in the areas of oncology and infectious diseases. quinoline-thiophene.com

Synthesis of Bioactive Molecules:

The aldehyde and bromo functionalities on the thiophene ring are key to its utility. The aldehyde group can readily undergo reactions to form imines, oximes, hydrazones, and other derivatives, which are common structural motifs in medicinal chemistry. The bromine atom is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the attachment of various aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring.

A significant area of research involves the use of thiophene-based compounds as kinase inhibitors. ed.ac.ukmdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many approved kinase inhibitor drugs feature heterocyclic cores. Research on related bromo-pyrimidine and thienopyrimidine structures has shown potent inhibition of tyrosine kinases. mdpi.comarabjchem.org Synthetic strategies often involve building a core structure through reactions at the bromine and aldehyde positions of a substituted thiophene.

For example, a common synthetic strategy involves the condensation of the aldehyde group with an amine-containing heterocycle (like 2-aminothiazole) to form a Schiff base, which can then be further modified or act as the final bioactive compound.

Table of Potential Bioactive Scaffolds from this compound

| Target Scaffold | Key Reaction Type | Potential Therapeutic Area |

|---|---|---|

| Thiazolyl-iminothiophene | Condensation with 2-aminothiazole | Anticancer (Kinase Inhibitors), Antimicrobial |

| Aryl-thiophenes | Suzuki Coupling | Anti-inflammatory, Anticancer |

| Thienopyrimidines | Multi-step cyclization | Anticancer (Kinase Inhibitors) |

| Guanylhydrazones | Condensation with aminoguanidine | Antifungal, Antiprotozoal |

The ethyl group at the C5 position and the bromo group at the C4 position provide steric and electronic influences that can be strategically exploited to achieve desired binding affinities and selectivity for specific biological targets. The development of complex, bioactive molecules from this compound underscores its importance as a key building block in modern medicinal chemistry. quinoline-thiophene.com

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-5-ethylthiophene-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves functionalization of the thiophene core. For example, bromination at the 4-position and ethyl group introduction at the 5-position can be achieved via electrophilic substitution. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination.

- Ethylation : Employ Friedel-Crafts alkylation with ethyl bromide and a Lewis acid catalyst (e.g., AlCl₃) .

Optimization requires monitoring via TLC and adjusting stoichiometry (e.g., 1.1 equivalents of NBS for selective bromination). Full characterization (NMR, IR, mass spectrometry) must confirm regiochemistry and purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.2 ppm) and bromine-induced deshielding in adjacent carbons. Compare with databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of Br or CHO groups) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data for this compound across literature sources?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. To address this:

- Recrystallization : Use solvents like ethanol or hexane to isolate pure crystals.

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to confirm thermal stability .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-Bromo-2-thiophenecarboxaldehyde, mp 121°C) .

Q. What strategies enable regioselective bromination in thiophene derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups and steric effects:

- Electron-Withdrawing Groups : The aldehyde at position 2 directs bromination to the 4-position via resonance deactivation of adjacent sites.

- Steric Hindrance : Ethyl groups at position 5 block bromination at the 5-position.

Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution .

Q. How can SHELX software be applied to refine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.

- Structure Solution : Employ SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Key features include:

- TWIN Commands : For handling twinned crystals.

- HKLF 4 Format : For high-resolution data .

Validate refinement with R-factor convergence (<5%) and residual electron density analysis .

Q. How can computational methods analyze tautomerism or conformational flexibility in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to compare tautomeric forms (aldehyde vs. enol).

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in DMSO or chloroform).

- InChI Key Analysis : Use PubChem-derived descriptors (e.g., KDICZNRVQKKLFT-UHFFFAOYSA-N) to cross-reference tautomeric states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.